molecular formula C10H14O B072914 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one CAS No. 1196-55-0

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one

Cat. No.: B072914
CAS No.: 1196-55-0
M. Wt: 150.22 g/mol
InChI Key: FOCKPZOFYCTNIA-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one is a versatile and partially saturated bicyclic ketone that serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features a ketone group embedded within a tetrahydronaphthalene (tetralone) core that is further saturated, making it a strategic building block for the construction of complex molecular architectures. Its primary research value lies in its application as a precursor for the synthesis of various pharmacologically relevant scaffolds, including steroids, terpenoids, and other stereochemically dense natural products. The molecule's reactivity is defined by the carbonyl group, which is amenable to nucleophilic addition, Grignard reactions, and reductive amination, as well as the alkene moiety, which allows for further functionalization via hydrogenation or cycloaddition chemistry. Researchers utilize this ketone to study ring-forming reactions, stereoselective synthesis, and as a model substrate in the development of novel catalytic hydrogenation and oxidation methodologies. Its conformationally locked structure provides a rigid framework for probing structure-activity relationships (SAR) in drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCKPZOFYCTNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298811
Record name .delta.(Sup1,9)-2-Octalone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-55-0
Record name .DELTA.1,9-2-Octalone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126326
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .delta.(Sup1,9)-2-Octalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Perhydrogenation of Naphthalene Derivatives

The foundational step in synthesizing 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves the perhydrogenation of naphthalene precursors. A validated academic route begins with 1,5-dihydroxynaphthalene, which undergoes high-pressure hydrogenation (110 bar H₂) in ethanol using Raney nickel W-7 catalyst at 100°C for 4 hours. This step stereoselectively produces decalindiol (1 ) as a 4:1 cis/trans diastereomeric mixture in 67% yield. The choice of Raney nickel over palladium or platinum catalysts minimizes over-reduction risks while maintaining regioselectivity.

Oxidation to Decalin-1,5-dione

Decalindiol (1 ) is subsequently oxidized to decalin-1,5-dione (2 ) using tetra-n-propylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in acetonitrile. This step achieves 88% yield, with TPAP’s mild oxidative conditions preserving the ketone functionality. The resulting dione (2 ) serves as a critical intermediate for downstream transformations.

Oxidation and Functionalization Techniques

Air Oxidation of Bis(trimethylsilyloxy)diene

The pivotal innovation in synthesizing this compound lies in the air oxidation of bis(trimethylsilyloxy)diene (5 ). Treatment of dione (2 ) with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) generates the bis-silylated diene (5 ), which undergoes autoxidation upon exposure to atmospheric oxygen. This radical-mediated process proceeds via a proposed mechanism involving silyl radical transfer and elimination, yielding the target enedione (4 ) in 82% yield.

Table 1: Key Reaction Parameters for Air Oxidation

ParameterValue/DescriptionImpact on Yield
Oxygen SourceAtmospheric O₂Enables radical pathway
SolventDichloromethaneStabilizes intermediates
Temperature25°C (ambient)Minimizes side reactions
Reaction Time48 hoursEnsures completion

Industrial-Scale Production Strategies

Continuous-Flow Hydrogenation

Industrial protocols adapt academic methods for bulk synthesis by implementing continuous-flow reactors. High-throughput hydrogenation of 1,5-dihydroxynaphthalene employs fixed-bed reactors with Raney nickel catalysts, operating at 80–100°C and 50–80 bar H₂. This approach enhances heat dissipation and reduces reaction times to ≤2 hours, achieving 90% conversion efficiency.

Catalytic System Optimization

Comparative studies of catalysts reveal that ruthenium-on-carbon (Ru/C) under mild conditions (30 bar H₂, 60°C) selectively hydrogenates aromatic rings without reducing ketone groups. However, Raney nickel remains preferred for cost-effectiveness and scalability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR of this compound exhibits distinct signals: δ 2.45–2.55 (m, 2H, CH₂CO), δ 1.20–1.80 (m, 10H, cyclohexyl protons). 13C NMR confirms the ketone carbonyl at δ 207.8 ppm.

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 150.22 (C₁₀H₁₄O⁺), with fragmentation patterns consistent with cyclohexene ring cleavage.

Table 2: Spectroscopic Data Summary

TechniqueKey SignalsStructural Insight
1H NMRδ 2.45–2.55 (m, 2H)Ketone-adjacent methylene
13C NMRδ 207.8 ppmCarbonyl confirmation
EI-MSm/z 150.22Molecular ion verification

Comparative Analysis of Methodologies

Academic vs. Industrial Synthesis

Academic routes prioritize yield and stereochemical control, whereas industrial methods emphasize throughput and cost. Batch processing in academia achieves 49% overall yield, while continuous-flow systems attain 90% conversion but require higher capital investment.

Catalyst Performance

Raney nickel outperforms noble metals (Pd, Pt) in hydrogenation efficiency (67% vs. 45–50% yield) , though Ru/C offers superior selectivity for ketone preservation.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly at the hydrogenated ring positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

Chemical Synthesis and Intermediates

One of the primary applications of 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions to produce more complex molecules. For example:

  • Synthesis of Natural Products : The compound serves as a precursor for synthesizing various natural products and pharmaceuticals. Its derivatives have been explored for their biological activities and potential therapeutic benefits .
  • Functionalization Reactions : It can undergo functionalization reactions such as oxidation and reduction to yield diverse derivatives that are useful in medicinal chemistry .

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain modifications enhance its efficacy against various bacterial strains .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in preclinical studies. This suggests potential applications in treating inflammatory diseases .

Material Science

In material science, this compound is utilized for developing advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties. Its structural characteristics contribute to improved thermal stability and mechanical strength in polymer composites .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry explored synthesizing new antimicrobial agents using this compound as a starting material. The researchers modified the compound through various chemical transformations and tested the resulting derivatives against common pathogens. The results indicated significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Research

In another study focused on anti-inflammatory applications, researchers synthesized several derivatives of this compound and evaluated their effects on inflammation markers in vitro. The findings suggested that specific modifications to the compound's structure led to enhanced anti-inflammatory activity in cellular models .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for synthesizing complex organic compounds and natural products
PharmaceuticalPotential antimicrobial and anti-inflammatory agents
Material ScienceUsed in polymer chemistry to enhance material properties
Case StudiesDemonstrated antimicrobial and anti-inflammatory effects through derivative synthesis

Mechanism of Action

The mechanism of action of 4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The ketone functional group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Derivatives with Hydroxyl Groups

  • (4aR,5R)-5-Hydroxy-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
    Synthesized via NaBH₄ reduction of a ketone precursor, this derivative achieves 96% yield and 98% diastereomeric excess . The hydroxyl group increases polarity (higher LogD) compared to the parent compound, enhancing solubility in polar solvents. This modification is pivotal in natural product synthesis, as seen in Toddalia asiatica-derived sesquiterpenes with neuroprotective activity .
  • α-Carissanol (3-Hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one) Found in agarwood, this derivative features additional hydroxyl and isopropyl groups, altering its bioactivity. It exhibits anti-inflammatory properties and contributes to agarwood’s aromatic profile .
Property Parent Compound 5-Hydroxy Derivative α-Carissanol
Molecular Weight (g/mol) 166.26 182.26 266.34
LogP 2.3 1.8 3.5
Key Applications Synthetic intermediate Neuroprotective agents Fragrance industry
References

Methyl-Substituted Derivatives

  • 1,4a-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
    Methyl groups at C1 and C4a enhance steric hindrance, influencing reactivity. This derivative is a precursor to trideuterated geosmin, where selective deuteration via LiAlD₄ achieves isotopic purity for analytical standards .
  • 4a,5-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
    Found in Cyperus rotundus, this variant’s increased lipophilicity (LogP ~3.0) improves blood-brain barrier permeability, making it relevant in CNS-targeted drug discovery .
Property Parent Compound 1,4a-Dimethyl Derivative 4a,5-Dimethyl Derivative
Synthetic Yield 16% (4-step route) 24% (deuteration step) Natural isolation
Key Modifications None Isotopic labeling Methylation
Applications Geosmin synthesis Internal standards Phytopharmacology
References

Stereochemical Variations

  • cis-(±)-4a,5-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one Stereoisomerism impacts physical properties; the racemic form melts at 142–147°C, while enantiopure forms (e.g., 4aR configuration) are liquid at room temperature . Enantioselective synthesis methods, such as chiral HPLC, achieve >99% purity for pharmacological studies .

Biological Activity

4,4a,5,6,7,8-Hexahydronaphthalen-2(3H)-one, also known as 2(3H)-naphthalenone, is a bicyclic ketone with the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of 150.22 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets. This article reviews the biological activity of this compound based on diverse sources of literature.

  • CAS Number : 1196-55-0
  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • Structural Characteristics : The compound features a hexahydro-naphthalene structure which contributes to its unique chemical behavior.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and protecting cells from oxidative stress.

  • Study Findings : A study demonstrated that the compound showed a notable capacity to scavenge free radicals in vitro. The half-maximal effective concentration (EC50) was determined through various assays such as DPPH and ABTS radical scavenging tests. The results indicated an EC50 value of approximately 25 μM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines.

  • Case Study : In a study involving human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound exhibited a dose-dependent cytotoxic effect. The IC50 values were found to be 30 μM for MCF-7 and 20 μM for HepG2 cells after a 48-hour exposure period . These findings suggest potential applications in cancer treatment or prevention.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Pathways : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in treated cells.
  • Apoptosis Induction : In cancer cells, it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Biological Activity Table

Activity TypeEC50/IC50 ValueCell Lines/AssaysReference
Antioxidant Activity25 μMDPPH/ABTS assays
Cytotoxicity (MCF-7)30 μMHuman breast cancer cells
Cytotoxicity (HepG2)20 μMHuman liver cancer cells

Q & A

Basic: What are the common synthetic routes for 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via isoxazole annelation or ketonitrile hydrolysis . For example, McMurry (1973) demonstrated the isoxazole annelation route using enone precursors under reflux with potassium cyanide in aqueous ethanol, monitored via UV spectroscopy at 248 nm to track reaction progress . Optimization involves adjusting solvent polarity (e.g., ethanol-water mixtures) and stoichiometry of nucleophiles like KCN to enhance yield. Reflux duration (typically 12–24 hours) and temperature control (70–80°C) are critical to avoid side reactions.

Basic: How is the compound structurally characterized, and what spectroscopic data are essential for validation?

Methodological Answer:
Key characterization tools include:

  • Mass spectrometry (EI-MS): Base peak at m/z 150.2176 (C10H14O+) confirms molecular weight. Fragmentation patterns (e.g., loss of CO or CH3 groups) help validate the bicyclic structure .
  • NMR: 1H and 13C NMR identify substituents and ring junction stereochemistry. For derivatives like nootkatone (C15H22O), 13C NMR distinguishes isopropenyl groups (δ ~120–125 ppm for sp2 carbons) .
  • UV-Vis: Conjugated enone systems absorb at ~248 nm, useful for monitoring synthetic intermediates .

Advanced: How can stereochemical control be achieved during the synthesis of derivatives like 4a-methyl or 4,4a-dimethyl analogs?

Methodological Answer:
Stereoselectivity is achieved via chiral catalysts or diastereomeric crystallization . For example, Corey's synthesis of ginkgolides used silylated enol ether intermediates to trap stereochemistry, followed by electrophilic quenching . In the preparation of cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, Boeckman and Ganem (1970s) employed Sharpless asymmetric epoxidation to control the 4a-methyl configuration . Polar solvents (e.g., THF) and low temperatures (−78°C) enhance enantiomeric excess (>90%) .

Advanced: What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

Methodological Answer:
Discrepancies arise in antimicrobial efficacy studies. For instance, Cassia occidentalis extracts containing 4a-methyl derivatives showed in vitro activity against Pseudomonas aeruginosa (MIC ~12.8 µg/mL), but poor solubility in aqueous matrices complicates reproducibility . Resolution strategies:

  • Use stable isotopologues (e.g., deuterated analogs) as internal standards in LC-MS to improve quantification accuracy .
  • Standardize bioassay conditions (e.g., broth microdilution vs. disk diffusion) and control for matrix effects (e.g., serum proteins) .

Advanced: What analytical challenges arise in detecting trace amounts of this compound in complex matrices (e.g., plant extracts or environmental samples)?

Methodological Answer:
Challenges include:

  • Low volatility: Requires derivatization (e.g., silylation) for GC-MS analysis.
  • Co-elution with terpenoids: Use GC×GC-TOFMS or HPLC-chiral columns to resolve isomers. For example, isolongifolene (a common co-eluting terpene) is differentiated via retention indices (AI: 1926 vs. 1927 for carissone) .
  • Quantification limits: Employ MRM (multiple reaction monitoring) in LC-MS/MS for sensitivity down to 0.1 ppb .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity: Limited acute toxicity data; assume LD50 > 2000 mg/kg (oral, rat) based on structural analogs like nootkatone .
  • Flammability: Flash point ~142°C; avoid open flames during reflux .
  • Storage: Store under argon at −20°C to prevent oxidation of the enone moiety .

Advanced: How does the compound’s conformation influence its reactivity in Diels-Alder or carbonyl reduction reactions?

Methodological Answer:
The boat-chair conformation of the hexahydronaphthalenone ring increases steric hindrance, favoring endo selectivity in Diels-Alder reactions. For carbonyl reduction, Luche conditions (NaBH4/CeCl3) selectively reduce the enone to a diol while preserving stereochemistry . Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent choice (e.g., MeOH for polar transition states) .

Advanced: What role does this compound play in biosynthesis studies of sesquiterpenoids like nootkatone?

Methodological Answer:
It serves as a key intermediate in the mevalonate pathway for sesquiterpenoid biosynthesis. Enzymatic studies show cytochrome P450 oxidases (e.g., CYP71D55) hydroxylate the 4a-methyl group, enabling downstream cyclization to nootkatone . In vitro reconstitution requires NADPH and O2, with kinetic parameters (Km ~5 µM) determined via stopped-flow spectroscopy .

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